molecular formula C19H21NO4 B6412554 4-(4-BOC-Aminophenyl)-3-methylbenzoic acid CAS No. 1261940-76-4

4-(4-BOC-Aminophenyl)-3-methylbenzoic acid

Cat. No.: B6412554
CAS No.: 1261940-76-4
M. Wt: 327.4 g/mol
InChI Key: ZNDTUPCSAUXBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-BOC-Aminophenyl)-3-methylbenzoic acid is a chemical compound that features a tert-butoxycarbonyl (BOC) protected amino group attached to a phenyl ring, which is further connected to a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-BOC-Aminophenyl)-3-methylbenzoic acid typically involves the protection of the amino group on the phenyl ring with a BOC group, followed by the introduction of the methylbenzoic acid moiety. One common method involves the reaction of 4-aminophenylboronic acid with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine. The resulting BOC-protected intermediate is then subjected to further reactions to introduce the methylbenzoic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the nitro group (if present) or the carboxylic acid group, converting them to amines or alcohols, respectively.

    Substitution: The BOC-protected amino group can be deprotected under acidic conditions, allowing for subsequent substitution reactions at the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Deprotection of the BOC group can be achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups at the amino position.

Scientific Research Applications

4-(4-BOC-Aminophenyl)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein labeling.

    Medicine: Potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-BOC-Aminophenyl)-3-methylbenzoic acid depends on its specific application. In organic synthesis, the BOC group serves as a protecting group for the amino functionality, preventing unwanted reactions at this site. The compound can be selectively deprotected under acidic conditions, allowing for targeted functionalization of the amino group. In biological applications, the compound may interact with specific enzymes or proteins, facilitating studies on molecular interactions and pathways.

Comparison with Similar Compounds

  • 4-(N-BOC-Amino)phenylboronic acid
  • 4-(N-BOC-Amino)benzoic acid
  • 4-(N-BOC-Amino)phenylacetic acid

Comparison: 4-(4-BOC-Aminophenyl)-3-methylbenzoic acid is unique due to the presence of both the BOC-protected amino group and the methylbenzoic acid moiety. This combination allows for versatile applications in organic synthesis and medicinal chemistry, providing a balance between reactivity and stability. Similar compounds may lack the methylbenzoic acid group or have different substituents, leading to variations in their reactivity and applications.

Properties

IUPAC Name

3-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12-11-14(17(21)22)7-10-16(12)13-5-8-15(9-6-13)20-18(23)24-19(2,3)4/h5-11H,1-4H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDTUPCSAUXBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901128078
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901128078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261940-76-4
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261940-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901128078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.